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Compound of Interest

Compound Name: m-PEG10-amine

Cat. No.: B609229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (10)-amine (m-
PEG10-amine), a versatile bifunctional linker crucial in modern bioconjugation and drug

development. We will delve into its core structure, physicochemical properties, and provide

detailed experimental protocols for its application in creating advanced therapeutics such as

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties
m-PEG10-amine is a heterobifunctional molecule characterized by a methoxy-terminated

polyethylene glycol (PEG) chain composed of ten ethylene glycol units, which is covalently

linked to a terminal primary amine group. This structure imparts both hydrophilicity, due to the

PEG chain, and a reactive handle for conjugation through the amine group.

The chemical structure can be represented by the following formula:

CH₃O-(CH₂CH₂O)₁₀-CH₂CH₂-NH₂

The key structural features are a terminal methoxy group (m), a hydrophilic chain of ten PEG

units (PEG10), and a reactive primary amine (-amine). This defined structure ensures a

consistent length and molecular weight, which is critical for the precise engineering of complex

biomolecules.[1][2]
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Quantitative Data Summary
The physicochemical properties of m-PEG10-amine are summarized in the table below,

providing essential data for experimental design and execution.

Property Value References

Chemical Formula C₂₁H₄₅NO₁₀ [3][4]

Molecular Weight ~471.58 g/mol [3]

CAS Number 1383658-09-0

Appearance
Colorless to light yellow

liquid/oil

Purity >95%

Boiling Point ~518.9 ± 45.0 °C (Predicted)

Density
~1.065 ± 0.06 g/cm³

(Predicted)

Solubility
Soluble in DCM, THF,

Acetonitrile, DMF, and DMSO

Storage

Store at 2-8°C, sealed, away

from moisture and light. For

long-term storage, -20°C is

recommended.

Applications in Bioconjugation
The terminal primary amine of m-PEG10-amine is a versatile nucleophile that readily reacts

with various electrophilic functional groups to form stable covalent bonds. This reactivity is the

foundation of its widespread use in bioconjugation.

Reaction with NHS Esters
A primary application of m-PEG10-amine is its reaction with N-hydroxysuccinimide (NHS)

esters. This reaction is highly efficient and forms a stable amide bond, making it a favored
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method for labeling proteins, antibodies, and other biomolecules containing primary amines.

The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the

resulting conjugate.

Experimental Protocols
The following are detailed protocols for common applications of m-PEG10-amine.

Protocol 1: General Procedure for Conjugating m-
PEG10-amine to an NHS Ester-Activated Molecule
This protocol outlines the steps for the covalent attachment of m-PEG10-amine to a molecule

functionalized with an NHS ester.

Materials:

m-PEG10-amine

NHS ester-activated molecule

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

Quenching buffer: 1 M Tris-HCl, pH 8.0

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Reactants:

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final

concentration of 10 mg/mL.

Dissolve m-PEG10-amine in the reaction buffer to a final concentration of 5 mg/mL. A 5-

fold molar excess of m-PEG10-amine over the NHS ester is recommended as a starting

point.
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Conjugation Reaction:

Slowly add the dissolved m-PEG10-amine to the solution of the NHS ester-activated

molecule with gentle stirring.

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

Quenching the Reaction:

Add the quenching buffer to a final concentration of 50 mM to consume any unreacted

NHS ester.

Incubate for 1 hour at room temperature.

Purification:

Purify the conjugate from excess m-PEG10-amine and unreacted starting material using

an appropriate method such as dialysis or size-exclusion chromatography.

Analysis:

Analyze the purified conjugate by HPLC to determine the conjugation efficiency and by

MALDI-TOF mass spectrometry to confirm the mass of the final product.

Protocol 2: Synthesis of an Antibody-Drug Conjugate
(ADC) using a PEG Linker
This protocol provides a general workflow for the synthesis of an ADC, where a PEG linker like

m-PEG10-amine is used to attach a cytotoxic drug to an antibody. This example assumes the

linker is first attached to the drug, which is then conjugated to the antibody.

Materials:

Monoclonal antibody (mAb)

m-PEG10-amine

Cytotoxic drug with a reactive group (e.g., carboxylic acid)
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Coupling agents (e.g., HATU, DIPEA)

Reducing agent (e.g., TCEP)

Conjugation buffer: PBS, pH 7.2

Anhydrous DMF

Desalting column

Procedure:

Drug-Linker Conjugation:

Activate the carboxylic acid on the cytotoxic drug using a coupling agent like HATU in the

presence of a base such as DIPEA in anhydrous DMF.

Add m-PEG10-amine to the activated drug solution and stir at room temperature

overnight to form the drug-linker conjugate.

Purify the drug-linker conjugate by flash column chromatography.

Antibody Reduction:

Dissolve the mAb in PBS, pH 7.2.

Add a fresh stock solution of TCEP to the antibody solution to reduce the interchain

disulfide bonds and generate free thiol groups.

Incubate at 37°C for 1-2 hours.

Immediately remove excess TCEP using a desalting column equilibrated with PBS, pH

7.2.

ADC Conjugation:

Prepare a stock solution of the purified drug-linker conjugate in DMSO.
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Add the drug-linker stock solution to the reduced antibody solution. A 5-10 fold molar

excess of the drug-linker over the generated thiol groups is a recommended starting point.

Ensure the final concentration of DMSO is below 10% (v/v).

Incubate the reaction for 1-2 hours at room temperature.

Purification and Characterization:

Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and

aggregated antibody.

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques

such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Assess the potency and specificity of the ADC using in vitro cell-based assays.

Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms involving PEG linkers like m-
PEG10-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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